2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide
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Overview
Description
2-(3-Acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide is an organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a phenoxy group substituted with an acetyl group, a pyrazine ring with a chlorine atom, and a propanamide moiety, making it a molecule of interest for its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide typically involves multiple steps:
Formation of 3-acetylphenol: This can be achieved through the Friedel-Crafts acylation of phenol with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of 3-chloropyrazine-2-methanamine: This intermediate can be prepared by chlorination of pyrazine followed by a reaction with formaldehyde and ammonia.
Coupling Reaction: The final step involves the coupling of 3-acetylphenol with 3-chloropyrazine-2-methanamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The acetyl group can undergo oxidation to form carboxylic acids under strong oxidizing conditions.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the pyrazine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
2-(3-Acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmaceuticals: Potential use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Chemical Research: Utilized in the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which 2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The acetylphenoxy moiety may interact with hydrophobic pockets, while the pyrazine ring could participate in hydrogen bonding or π-π interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-(3-Acetylphenoxy)propanamide:
N-[(3-Chloropyrazin-2-yl)methyl]propanamide: Lacks the acetylphenoxy group, which may reduce its biological activity and specificity.
Uniqueness
2-(3-Acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the acetylphenoxy and chloropyrazine moieties allows for diverse interactions with biological targets, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique properties
Properties
IUPAC Name |
2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-10(21)12-4-3-5-13(8-12)23-11(2)16(22)20-9-14-15(17)19-7-6-18-14/h3-8,11H,9H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQTUXWTZGBQGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC=CN=C1Cl)OC2=CC=CC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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